molecular formula C11H15N3O2 B14313141 3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]- CAS No. 116229-33-5

3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-

Cat. No.: B14313141
CAS No.: 116229-33-5
M. Wt: 221.26 g/mol
InChI Key: LONANUXSHFJBEH-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-: is a chemical compound with the following structure:

C9H13N3O\text{C}_9\text{H}_{13}\text{N}_3\text{O}C9​H13​N3​O

. It belongs to the class of pyridinecarboxamides and exhibits interesting properties due to its structural features.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 2-aminonicotinic acid with isopropylamine, followed by acylation with an appropriate acid chloride or anhydride to form the amide bond . The detailed reaction conditions and purification methods can vary depending on the specific protocol used.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization. Researchers and pharmaceutical companies may explore alternative routes for large-scale production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield reduced derivatives of the compound.

    Substitution: Substitution reactions at the pyridine ring or amide nitrogen are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.

Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed mechanistic studies are essential to identify intermediates and final products.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.

Biology and Medicine:

    Pharmacology: Investigating its potential as a drug candidate.

    Biochemical Studies: Understanding its interactions with biological macromolecules.

Industry:

    Fine Chemicals: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting metabolic pathways or signaling cascades. Further studies are needed to elucidate these mechanisms.

Properties

CAS No.

116229-33-5

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-[2-oxo-2-(propan-2-ylamino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-8(2)14-10(15)7-13-11(16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

LONANUXSHFJBEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC(=O)C1=CN=CC=C1

Origin of Product

United States

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